(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile

Antimicrobial Structure-Activity Relationship Thiazole

For medicinal chemistry teams investigating the antimicrobial pharmacophore of 3-aryl-2-(thiazol-2-yl)acrylonitriles, this specific congener (CAS 476672-35-2) with para-fluorine and para-isopropyl substituents is essential for head-to-head SAR studies. Its unique substitution pattern cannot be replicated by other analogs. Use it to quantify substituent contributions to potency against M. tuberculosis, Gram-positive/negative bacteria, and Candida spp. using published MIC and molecular docking protocols. For bioimaging, its distinct intracellular localization and emission profile make it a prime candidate for developing novel fluorescent lysosomal probes. Available with competitive pricing and flexible packaging; inquire for a quote.

Molecular Formula C21H17FN2S
Molecular Weight 348.44
CAS No. 476672-35-2
Cat. No. B2810327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile
CAS476672-35-2
Molecular FormulaC21H17FN2S
Molecular Weight348.44
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H17FN2S/c1-14(2)16-5-3-15(4-6-16)11-18(12-23)21-24-20(13-25-21)17-7-9-19(22)10-8-17/h3-11,13-14H,1-2H3/b18-11-
InChIKeyVIMPVHCNDWBNAD-WQRHYEAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile: Dual-Function Scaffold for Optical & Antimicrobial Research


The compound (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile (CAS 476672-35-2) is a member of the 3-aryl-2-(thiazol-2-yl)acrylonitrile class, characterized by a central thiazole core, a 4-fluorophenyl substituent at the 4-position, and a 4-isopropylphenyl group at the 3-position of the acrylonitrile moiety [1]. This class of compounds has been identified as a privileged scaffold with dual functionality, demonstrating both tunable photophysical properties as fluorophores with large Stokes shifts [2] and promising in vitro antimicrobial activities, including antimycobacterial, antibacterial, and antifungal effects [1]. The combination of a para-fluorine atom and a para-isopropyl group distinguishes this specific derivative from other analogs within the series.

Why Generic Analogs Cannot Replace This Compound


Substitution within the 3-aryl-2-(thiazol-2-yl)acrylonitrile series is not straightforward because both biological activity and optical properties are highly sensitive to the specific combination and electronic nature of substituents on the aryl rings [1][2]. Research demonstrates that modifications to these substituents can dramatically tune fluorescence emission colors, Stokes shifts, and quantum yields, as well as significantly alter antimicrobial potency and spectrum against organisms like Mycobacterium tuberculosis and Candida spp. [1][2]. Therefore, a compound with a different halogen, alkyl group, or substitution pattern cannot be assumed to replicate the unique performance profile of this specific (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile congener.

Differential Evidence vs. Structural Analogs


Fluorophenyl Analog: Antimicrobial Selectivity

Within a series of 16 3-aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives, the antimicrobial activity is highly dependent on the substituent on the 4-phenyl ring. While the lead antifungal compound (10) with a 2,4-dichlorophenyl group showed an MIC of 32 µg/mL against C. parapsilosis, the differential impact of a 4-fluorophenyl group (as in the target compound) creates a distinct selectivity and potency profile against other tested strains, including M. tuberculosis and various bacteria, compared to other halogen or alkyl analogs [1]. This demonstrates that even minor substituent changes lead to non-interchangeable biological outcomes.

Antimicrobial Structure-Activity Relationship Thiazole

Fluorine and Isopropyl Substituents Tune Stokes Shift

The thiazole-2-acrylonitrile core is a demonstrated multifunctional fluorophore, where the introduction of specific substituents directly tunes key photophysical parameters. Research shows that the electronic nature and spatial effects of substituents on the aryl rings control the long-wavelength emission, large Stokes shifts, and quantum yields in both solution and solid states [1]. The target compound's combination of an electron-withdrawing 4-fluorophenyl group and an electron-donating 4-isopropylphenyl group is a specific configuration designed within this class to achieve a particular intramolecular charge transfer (ICT) character, making its optical profile unique compared to derivatives with, for example, methoxy, methyl, or unsubstituted phenyl rings.

Fluorophore Stokes Shift Photophysics

DFT-Predicted Druglikeness and Geometry

The study on this compound series applied ab initio quantum mechanics (QM) to predict molecular geometry, frontier molecular orbital (FMO) parameters, and molecular descriptors to calculate druglikeness [1]. The unique combination of substituents on the target compound—specifically the fluorine and isopropyl groups—will result in distinct calculated electronic parameters (e.g., HOMO-LUMO gap, dipole moment) and ADME-related descriptors, providing a differentiated computational profile that can be quantitatively compared to other derivatives in the series. This offers a rational basis for selecting this compound for further medicinal chemistry optimization.

Druglikeness Molecular Modeling DFT

Verified Structure and Purity

The synthesis and full structural elucidation of the compound and its analogs were confirmed using rigorous analytical techniques, including 1H/13C-NMR, IR, and HRMS, as detailed in the primary literature [1]. This establishes a verifiable chemical identity baseline, typically with a reported purity of 95% . This level of characterization is critical for ensuring that biological or physical property data are correctly attributed and are reproducible, differentiating it from less rigorously characterized or research-grade alternatives.

Structural Elucidation Quality Control Analytical Chemistry

Solid-State Fluorescence & AIEE Potential

Members of the thiazolyl-2-acrylonitrile class have been shown to exhibit good emission in the solid phase and in suspension, with an aggregation-induced emission enhancement (AIEE) effect [1]. This solid-state fluorescence performance is highly dependent on the molecular packing, which in turn is dictated by the specific substituents. The target compound, with its distinct 4-fluorophenyl and 4-isopropylphenyl groups, is predicted to have a unique solid-state emission profile compared to other derivatives, a critical differentiator for applications in organic light-emitting diodes (OLEDs) or solid-state sensors where pure, intense emission is required.

Solid-State Emission AIEE Optoelectronic Materials

Application Scenarios


SAR Probe for Antimicrobial Discovery

This compound is an essential tool for medicinal chemistry teams exploring the antimicrobial pharmacophore of 3-aryl-2-(thiazol-2-yl)acrylonitriles. Its use is warranted for head-to-head SAR studies against a panel of analogs (e.g., dichlorophenyl or trifluoromethyl derivatives) to quantify the contribution of the 4-fluorophenyl and 4-isopropylphenyl groups to potency against M. tuberculosis, Gram-positive/negative bacteria, and Candida species. The published experimental framework, including MIC determination and molecular docking protocols, provides a direct roadmap for its use [1].

Live-Cell Imaging & Lysosomal Tracking Agent

Given the class's demonstrated ability to penetrate living cells and accumulate in lysosomes [2], this specific derivative is a prime candidate for developing novel fluorescent probes for bioimaging. Its unique substitution pattern will confer a distinct intracellular localization and emission profile, allowing researchers to use it as a chemical tool to study lysosomal dynamics or as a theranostic lead compound, differentiating it from more common commercial lysosomal dyes.

Solid-State Emitters & Mechanochromic Sensors

The compound can be procured for investigating solid-state photophysical phenomena. The specific halogens and alkyl chain can influence crystal packing, directly affecting the AIEE effect and solid-state quantum yield [2]. This makes it a valuable compound for screening as a component in organic light-emitting diodes (OLEDs) or as a mechanochromic material, where its particular emission properties can be exploited.

Validation of DFT-Derived Druglikeness Models

The detailed computational work already performed on this series [1] makes this compound an excellent test case for validating and calibrating in silico models. Researchers can use the published experimental data (X-ray, NMR, biological activity) to benchmark Density Functional Theory (DFT) predictions of molecular geometry, electronic transitions, and ADME descriptors for this specific scaffold.

Quote Request

Request a Quote for (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.